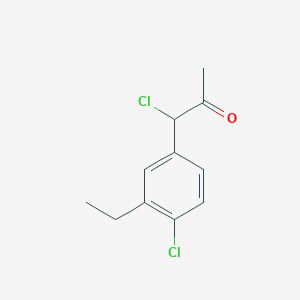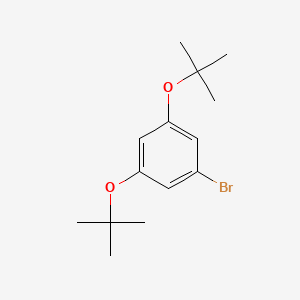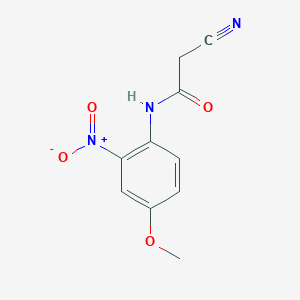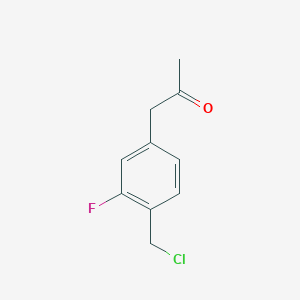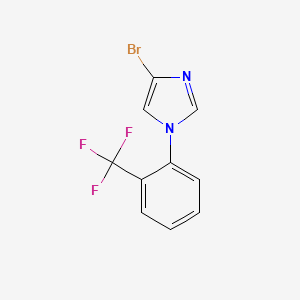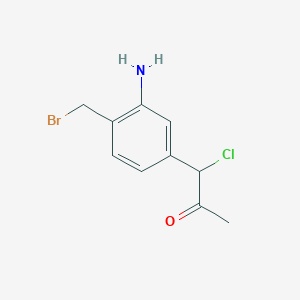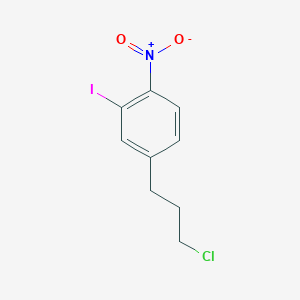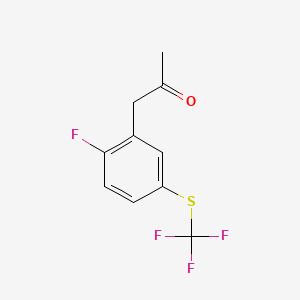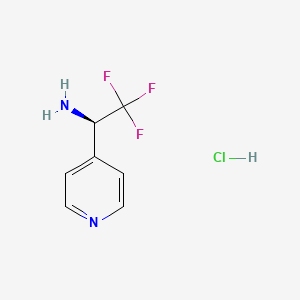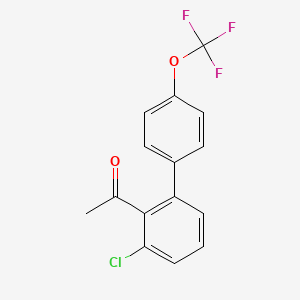
1-(3-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an ethanone moiety attached to a biphenyl structure
Preparation Methods
The synthesis of 1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Chloro and Trifluoromethoxy Groups: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Ethanone Moiety: The ethanone moiety can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, aluminum chloride), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can be compared with other biphenyl derivatives such as:
1-(4-Chlorobiphenyl-2-yl)-ethanone: Similar structure but lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(3-Bromo-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone: Similar structure but with a bromo group instead of a chloro group, potentially affecting reactivity and applications.
1-(3-Chloro-4’-(methoxy)biphenyl-2-yl)-ethanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group, which may influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C15H10ClF3O2 |
|---|---|
Molecular Weight |
314.68 g/mol |
IUPAC Name |
1-[2-chloro-6-[4-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)14-12(3-2-4-13(14)16)10-5-7-11(8-6-10)21-15(17,18)19/h2-8H,1H3 |
InChI Key |
RCUSBYOSACNZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


